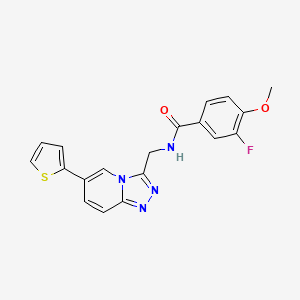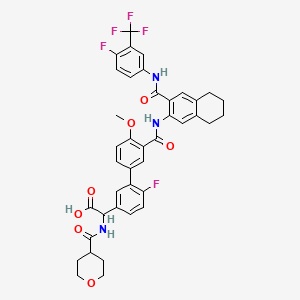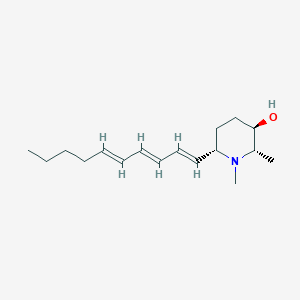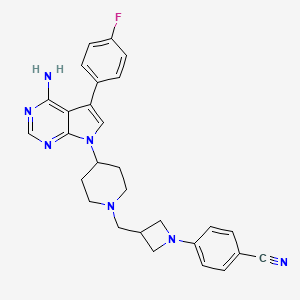
C6 Ceramide-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C6 Ceramide-d11, also known as N-Hexanoylsphingosine-d11, is a deuterated analog of C6 Ceramide. This compound is a stable isotope-labeled version of C6 Ceramide, where hydrogen atoms are replaced with deuterium. C6 Ceramide is a bioactive sphingolipid involved in various cellular processes, including apoptosis, cell differentiation, and proliferation. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ceramides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C6 Ceramide-d11 involves the incorporation of deuterium into the ceramide structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: The chemical synthesis of this compound can be carried out by starting with a deuterated sphingosine base and acylating it with a hexanoyl chloride or hexanoic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:
Deuterated Sphingosine Synthesis: Deuterated sphingosine is synthesized by incorporating deuterium into the sphingosine backbone.
Acylation Reaction: The deuterated sphingosine is then acylated with hexanoyl chloride or hexanoic acid to produce this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
C6 Ceramide-d11 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide 1-phosphate.
Reduction: Reduction of ceramides can lead to the formation of dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form different ceramide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or ceramide kinase can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Ceramide 1-Phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Ceramide Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
C6 Ceramide-d11 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of ceramides.
Biology: Employed in cell biology to investigate the role of ceramides in cell signaling, apoptosis, and differentiation.
Medicine: Used in cancer research to study the effects of ceramides on cancer cell lines and their potential as therapeutic agents.
Industry: Utilized in the development of ceramide-based drug delivery systems and formulations.
Wirkmechanismus
C6 Ceramide-d11 exerts its effects through the ceramide signaling pathway. The mechanism involves:
Activation of Ceramide Pathway: this compound activates the ceramide pathway, leading to the generation of bioactive ceramide metabolites.
Molecular Targets: Ceramides target various proteins, including protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), to modulate cellular processes.
Pathways Involved: Ceramides influence pathways related to apoptosis, cell cycle regulation, and stress responses.
Vergleich Mit ähnlichen Verbindungen
C6 Ceramide-d11 can be compared with other ceramide analogs, such as:
C6 Ceramide: The non-deuterated version, used in similar research applications but without the benefits of deuterium labeling.
C6-NBD Ceramide: A fluorescently labeled ceramide used for imaging studies.
Dihydroceramides: Reduced forms of ceramides with different biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research.
Eigenschaften
Molekularformel |
C24H47NO3 |
|---|---|
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i2D3,4D2,6D2,17D2,20D2 |
InChI-Schlüssel |
NPRJSFWNFTXXQC-ABRWPZJGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


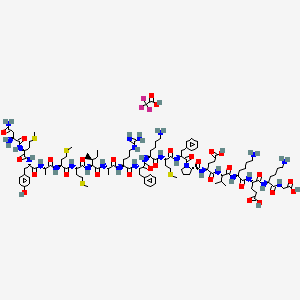

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
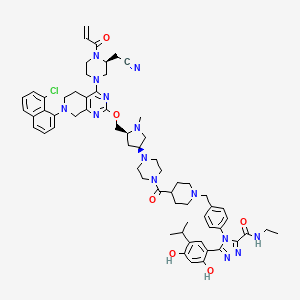
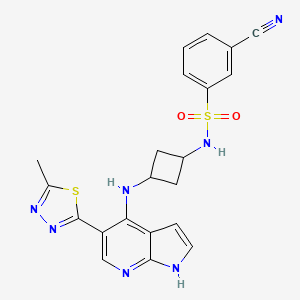
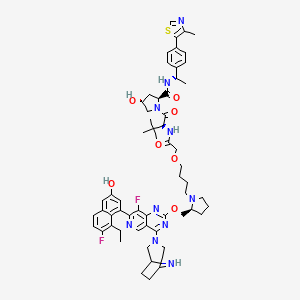
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)


